![molecular formula C15H11ClN2O2 B11773024 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile](/img/structure/B11773024.png)
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-6-(2,3-ジヒドロベンゾ[B][1,4]ジオキシン-6-イル)-4-メチルニコチノニトリルは、クロロ置換ニコチノニトリルコアとジヒドロベンゾジオキシン部分を特徴とするユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-クロロ-6-(2,3-ジヒドロベンゾ[B][1,4]ジオキシン-6-イル)-4-メチルニコチノニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ジヒドロベンゾジオキシン中間体の調製から始まり、その後、特定の条件下でクロロ置換ニコチノニトリル誘導体とカップリングされます。 反応条件には、クロロホルムやアセトンなどの溶媒の使用と、カップリング反応を促進する触媒が含まれることがよくあります .
工業的生産方法
この化合物の工業的生産は、同様の合成経路を使用する可能性がありますが、より大規模です。 プロセスは収率と純度が最適化され、連続フローリアクターとクロマトグラフィーなどの高度な精製技術が使用されることが多く、最終製品が要求される仕様を満たすことを保証します .
化学反応の分析
反応の種類
2-クロロ-6-(2,3-ジヒドロベンゾ[B][1,4]ジオキシン-6-イル)-4-メチルニコチノニトリルは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: この反応は、ニトロ基をアミンなどの他の官能基に還元できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。 条件は所望の変換によって異なりますが、多くの場合、制御された温度と不活性雰囲気を使用して、望ましくない副反応を防ぎます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換ニコチノニトリル化合物を生成する可能性があります .
科学研究の応用
2-クロロ-6-(2,3-ジヒドロベンゾ[B][1,4]ジオキシン-6-イル)-4-メチルニコチノニトリルは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 特に特定の分子経路を標的にした薬剤開発における潜在的な用途について調査されています。
科学的研究の応用
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
2-クロロ-6-(2,3-ジヒドロベンゾ[B][1,4]ジオキシン-6-イル)-4-メチルニコチノニトリルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、さまざまな生体経路に関与する酵素や受容体があります。 この化合物の効果は、これらの標的への結合を介して媒介され、シグナル伝達、遺伝子発現、または代謝活動などの細胞プロセスにおける変化につながります .
類似の化合物との比較
類似の化合物
- 2-クロロ-6-(2,3-ジヒドロベンゾ[B][1,4]ジオキシン-6-イル)-4-フェニルニコチノニトリル
- 2-クロロ-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イルメチル)-N-メチルアセトアミド
- (S)-(6-クロロ-2,3-ジヒドロベンゾ[B][1,4]ジオキシン-2-イル)メタノール
独自性
類似の化合物と比較して、2-クロロ-6-(2,3-ジヒドロベンゾ[B][1,4]ジオキシン-6-イル)-4-メチルニコチノニトリルは、特定の置換パターンとクロロおよびメチルニコチノニトリル基の両方があることで独特です。
類似化合物との比較
Similar Compounds
- 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenyl nicotinonitrile
- 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide
- (S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-yl)methanol
Uniqueness
Compared to similar compounds, 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile is unique due to its specific substitution pattern and the presence of both chloro and methylnicotinonitrile groups.
特性
分子式 |
C15H11ClN2O2 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC名 |
2-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-6-12(18-15(16)11(9)8-17)10-2-3-13-14(7-10)20-5-4-19-13/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
WNFUORHNWMNMSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






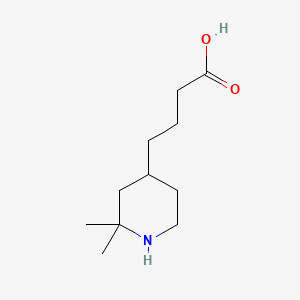
![8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772981.png)
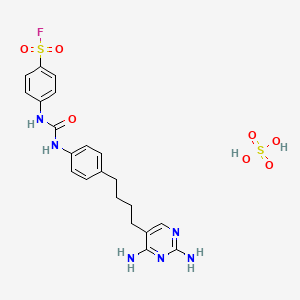
![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
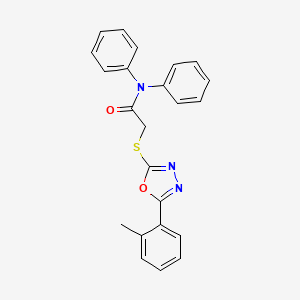
![5-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B11772992.png)
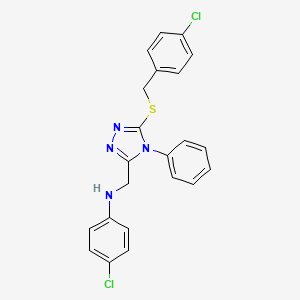

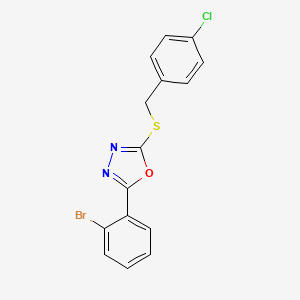
![4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
